3-Benzyl-1,2,4,5-tetramethylbenzene
CAS No.: 32102-77-5
Cat. No.: VC4097348
Molecular Formula: C17H20
Molecular Weight: 224.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32102-77-5 |
|---|---|
| Molecular Formula | C17H20 |
| Molecular Weight | 224.34 g/mol |
| IUPAC Name | 3-benzyl-1,2,4,5-tetramethylbenzene |
| Standard InChI | InChI=1S/C17H20/c1-12-10-13(2)15(4)17(14(12)3)11-16-8-6-5-7-9-16/h5-10H,11H2,1-4H3 |
| Standard InChI Key | LNXSPUXTFURRHY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1C)CC2=CC=CC=C2)C)C |
| Canonical SMILES | CC1=CC(=C(C(=C1C)CC2=CC=CC=C2)C)C |
Introduction
Chemical Identity and Structural Features
Molecular Structure
The molecular formula of 3-benzyl-1,2,4,5-tetramethylbenzene is C₁₇H₂₀, derived from the benzene ring (C₆H₆) with four methyl (-CH₃) groups and one benzyl (-CH₂C₆H₅) substituent. The IUPAC name reflects the substitution pattern: the methyl groups occupy the 1, 2, 4, and 5 positions, while the benzyl group is at position 3 (Figure 1).
Table 1: Comparative Structural Data for Tetramethylbenzene Derivatives
The benzyl group introduces significant steric bulk compared to smaller substituents like chloromethyl or ethyl groups, which may influence crystallization behavior and solubility .
Spectroscopic Characterization
While specific spectral data for 3-benzyl-1,2,4,5-tetramethylbenzene are unavailable, its NMR and IR profiles can be inferred from related compounds:
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¹H NMR: Expected signals include singlet(s) for aromatic protons (if any remain deshielded), multiplets for benzyl protons, and singlets for methyl groups. For example, durene exhibits a singlet at δ 2.28 ppm for its methyl groups .
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¹³C NMR: Aromatic carbons would appear between δ 125–140 ppm, methyl carbons near δ 20–25 ppm, and benzyl carbons (CH₂) around δ 35–40 ppm .
Synthesis and Manufacturing
Friedel-Crafts Benzylation of Durene
Substitution of 3-(Chloromethyl)-1,2,4,5-tetramethylbenzene
The chloromethyl derivative (CAS 7435-83-8) serves as a key intermediate. Nucleophilic substitution with a benzyl Grignard reagent (C₆H₅CH₂MgBr) could yield the target compound:
This method mirrors the synthesis of ethyl derivatives, where 3-ethyl-1,2,4,5-tetramethylbenzene is produced via similar pathways .
Industrial-Scale Production Challenges
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Steric Hindrance: The crowded benzene ring complicates electrophilic substitution, requiring elevated temperatures or high-pressure reactors.
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Byproduct Formation: Competing reactions, such as polysubstitution or ring oxidation, may occur. Advanced catalysts (e.g., zeolites) could improve selectivity .
Physicochemical Properties
Thermal Stability and Phase Behavior
Based on durene’s properties (melting point: 78°C, boiling point: 196–197°C) , the benzyl derivative likely has:
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Melting Point: ~90–110°C (higher due to increased molecular weight and π-π stacking).
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Boiling Point: ~300–320°C (estimated using group contribution methods).
Table 2: Comparative Physical Properties
| Property | Durene | 3-(Chloromethyl)-durene | 3-Benzyl-durene (Estimated) |
|---|---|---|---|
| Melting Point (°C) | 78 | 70–71 | 90–110 |
| Boiling Point (°C) | 196–197 | 143–144 (18 Torr) | 300–320 |
| Density (g/cm³) | 0.838 | 1.002 | 1.05–1.10 |
Solubility and Reactivity
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Solubility: Insoluble in water (like durene ); soluble in organic solvents (e.g., toluene, THF).
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Reactivity:
Applications and Industrial Relevance
Organic Synthesis Intermediate
The compound’s benzylic position is reactive toward:
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Benzylation Reactions: Transferring the benzyl group to nucleophiles (e.g., alcohols, amines) to form protected intermediates.
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Cross-Coupling: Suzuki-Miyaura reactions to construct biaryl systems for pharmaceuticals.
Polymer Chemistry
Incorporating 3-benzyl-durene into polymers could enhance thermal stability. For example, copolymerizing it with styrene might yield materials with high glass transition temperatures (Tg).
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